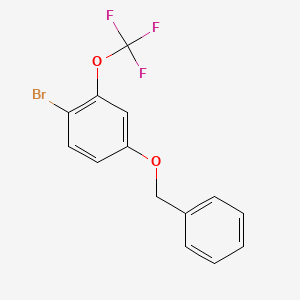

4-(Benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene

Description

BenchChem offers high-quality 4-(Benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-4-phenylmethoxy-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrF3O2/c15-12-7-6-11(8-13(12)20-14(16,17)18)19-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSMYOUTOBWECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20736657 | |

| Record name | 4-(Benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647856-28-8 | |

| Record name | 4-(Benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Building Blocks

The strategic incorporation of fluorine-containing functional groups has become a cornerstone in modern medicinal chemistry and materials science.[1][2] Among these, the trifluoromethoxy (-OCF3) group is of particular interest due to its unique electronic properties and its ability to enhance the metabolic stability and lipophilicity of parent molecules.[2][3][4][5] The target molecule, 4-(Benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene, is a valuable synthetic intermediate, combining the advantageous properties of the trifluoromethoxy group with a versatile bromine handle for further functionalization via cross-coupling reactions and a benzyl protecting group. This guide provides a detailed examination of a reliable synthetic route to this compound, emphasizing the underlying chemical principles and providing practical, step-by-step protocols.

Retrosynthetic Analysis: A Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a two-step sequence involving a Williamson ether synthesis to introduce the benzyl protecting group, preceded by the synthesis of the key intermediate, 4-bromo-3-(trifluoromethoxy)phenol.

Caption: Retrosynthetic analysis of the target compound.

This approach is advantageous as it utilizes readily available starting materials and employs well-established, high-yielding reactions.

Part 1: Synthesis of 4-Bromo-3-(trifluoromethoxy)phenol

The initial step focuses on the regioselective bromination of 3-(trifluoromethoxy)phenol. The hydroxyl and trifluoromethoxy groups are both ortho-, para-directing. However, the strong electron-withdrawing nature of the trifluoromethoxy group deactivates the ring, while the hydroxyl group is a powerful activating group. This directing group competition, along with steric hindrance, favors bromination at the position para to the hydroxyl group.

Reaction Scheme:

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(Benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene

For: Researchers, scientists, and drug development professionals.

Abstract

4-(Benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene is a polysubstituted aromatic compound with significant potential as a versatile intermediate in synthetic chemistry, particularly in the fields of pharmaceutical and materials science. Its unique combination of a reactive bromine atom, a bulky benzyloxy group, and an electron-withdrawing trifluoromethoxy group provides multiple avenues for molecular elaboration. This guide provides a comprehensive analysis of its core physicochemical properties. Due to the limited availability of direct experimental data in peer-reviewed literature, this document synthesizes information from structurally analogous compounds to predict its characteristics, outlines robust experimental protocols for its analysis, and discusses its reactivity and safety profile. This approach provides a foundational understanding for researchers aiming to incorporate this building block into their synthetic strategies.

Introduction and Molecular Structure

4-(Benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene is a halogenated aromatic ether. The strategic placement of its functional groups—a bromine atom amenable to cross-coupling reactions, a benzyloxy group that can be used as a protecting group or for steric control, and a trifluoromethoxy (-OCF₃) group to enhance metabolic stability and lipophilicity—makes it a high-value synthetic intermediate.[1]

The trifluoromethoxy group is a strong electron-withdrawing substituent primarily through induction, which deactivates the aromatic ring towards electrophilic substitution.[2] However, like a methoxy group, the oxygen's lone pairs can direct incoming electrophiles to the ortho and para positions. This electronic profile, combined with the other substituents, dictates the compound's reactivity and physicochemical nature.

Molecular Structure:

Figure 1: Chemical structure of 4-(Benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene.

Predicted Physicochemical Properties

Direct experimental data for the target compound is scarce. The following properties are calculated or predicted based on its structure and data from analogous compounds such as 4-(Benzyloxy)-2-bromo-1-fluorobenzene and 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene.[3][4]

| Property | Predicted Value / Description | Rationale / Analog Data Source |

| Molecular Formula | C₁₄H₁₀BrF₃O₂ | Calculated from structure. |

| Molecular Weight | 347.13 g/mol | Calculated from molecular formula. |

| Appearance | White to off-white solid | The presence of the large, rigid benzyloxy group increases the likelihood of a solid state at room temperature, similar to the "white fused solid" appearance of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.[4] |

| Melting Point | Not experimentally determined. Predicted to be a low-melting solid. | Analogs without the bulky benzyl group, like 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene, are liquids.[1][3] The addition of the phenyl ring is expected to raise the melting point into the solid range. |

| Boiling Point | > 350 °C (Predicted) | Significantly higher than smaller analogs (e.g., 4-Benzyloxy-2-bromo-1-fluorobenzene, predicted BP ~329°C) due to increased molecular weight and van der Waals forces.[4] Subject to decomposition at atmospheric pressure. |

| Solubility | Soluble in polar aprotic (DMF, DMSO, THF) and nonpolar (Toluene, Dichloromethane) organic solvents. Insoluble in water. | The large nonpolar surface area from the two aromatic rings and halogen substituents suggests good solubility in a wide range of organic solvents. Poor water solubility is expected due to high lipophilicity.[5] |

Predicted Spectroscopic Profile for Structural Elucidation

The unambiguous identification of 4-(Benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene relies on a combination of spectroscopic techniques. The following profile is predicted based on established principles and data from related structures.[4][6][7]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex but highly informative.

-

Benzyl Protons: A characteristic singlet for the two benzylic methylene protons (-CH₂-) is expected around δ 5.0-5.2 ppm. The five protons of the phenyl ring of the benzyloxy group will appear as a multiplet in the δ 7.3-7.5 ppm region.

-

Substituted Benzene Ring Protons: Three protons on the core aromatic ring will show distinct signals, likely in the δ 6.9-7.5 ppm range, with chemical shifts and coupling patterns influenced by the three different substituents.

-

-

¹³C NMR Spectroscopy: The spectrum should display 14 unique carbon signals.

-

The carbon of the trifluoromethoxy group (-OCF₃) will appear as a quartet due to coupling with the three fluorine atoms (¹JC-F), typically with a large coupling constant of around 255 Hz.[7]

-

The benzylic carbon (-CH₂) is expected around δ 70-75 ppm.

-

-

¹⁹F NMR Spectroscopy: This is a key technique for confirming the trifluoromethoxy group.

-

A sharp singlet is expected for the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift for aryl trifluoromethoxy groups typically falls in the range of δ -58 to -64 ppm (relative to CFCl₃).[8] Long-range coupling to aromatic protons may result in a finely split multiplet (e.g., a triplet or doublet of doublets).[7]

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The mass spectrum will exhibit a characteristic molecular ion peak cluster. Due to the presence of bromine, two peaks of nearly equal intensity will be observed at m/z 346 and 348, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[9]

-

Key Fragmentation: A primary and often base peak is expected at m/z 91, corresponding to the stable tropylium cation ([C₇H₇]⁺), formed by cleavage of the benzylic ether bond.[10] Another significant fragment would arise from the loss of the entire benzyl group ([M-91]⁺).

-

Analytical Workflows and Experimental Protocols

As a Senior Application Scientist, the validation of any intermediate is paramount. The following protocols provide a self-validating system for the characterization and quality control of 4-(Benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene.

Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the gold standard for assessing the purity of volatile and semi-volatile organic compounds. The gas chromatograph separates the target compound from any impurities (e.g., residual starting materials or byproducts), while the mass spectrometer provides definitive identification based on the mass-to-charge ratio and fragmentation pattern.

Methodology:

-

Sample Preparation:

-

Accurately prepare a 1 mg/mL stock solution of the compound in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

-

Perform a serial dilution to create a working solution of approximately 10-20 µg/mL.

-

Filter the solution through a 0.22 µm syringe filter into a GC vial.

-

-

Instrumentation and Conditions (Typical):

-

GC System: Agilent 8890 GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent nonpolar column.

-

Inlet Temperature: 280 °C.

-

Injection Volume: 1 µL (Split mode, 50:1).

-

Oven Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 300 °C.

-

Final Hold: Hold at 300 °C for 5 minutes.

-

-

MS System: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Source Temperature: 230 °C.

-

-

Data Analysis:

-

Integrate the total ion chromatogram (TIC). Purity is calculated as the peak area of the target compound divided by the total area of all peaks.

-

Confirm the identity of the main peak by comparing the acquired mass spectrum with the predicted fragmentation pattern (M⁺ at m/z 346/348, base peak at m/z 91).

-

Caption: Key reactive sites and potential synthetic transformations.

Stability and Storage

As a halogenated aromatic ether, the compound is expected to be stable under normal laboratory conditions. However, proper storage is crucial to maintain its integrity.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [11]Keep away from strong oxidizing agents and direct sunlight.

-

Incompatibilities: Avoid contact with strong oxidizing agents, which could potentially react with the ether linkage or the aromatic rings.

Safety and Handling

Expertise Insight: While specific toxicity data is unavailable, the compound should be handled with the standard precautions applied to halogenated aromatic hydrocarbons and ethers, which can pose inhalation and skin absorption hazards. [12]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Disposable gloves should be changed immediately upon contamination. [13] * Respiratory Protection: Handle only in a well-ventilated area or a certified chemical fume hood to avoid inhalation of any potential vapors or dust.

-

-

Handling Procedures:

-

Avoid creating dust if handling the solid form.

-

Take precautionary measures against static discharge. [11] * Wash hands thoroughly after handling.

-

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. [13] * Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.

-

Inhalation: Move the individual to fresh air.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

-

Conclusion

4-(Benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene stands as a promising and versatile building block for advanced organic synthesis. While direct experimental data on its physicochemical properties is not widely published, a robust profile can be confidently predicted through the analysis of its structural components and comparison with well-characterized analogs. Its key features—a site for cross-coupling, a cleavable protecting group, and a metabolism-blocking trifluoromethoxy moiety—provide a powerful toolkit for medicinal chemists and material scientists. The experimental protocols and safety guidelines detailed in this guide offer a solid foundation for researchers to confidently handle, characterize, and utilize this compound in the development of novel and complex molecular architectures.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Properties and Synthetic Utility. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Ishmath Test Prep Double. (2024, August 8). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. Available at: [Link]

-

Böhm, H. J., et al. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637-643. [This is a representative authoritative source on the topic of fluorine in medicinal chemistry, as discussed in the Beilstein Journals article]. Available at: [Link]

-

Kobayashi, Y., & Kumadaki, I. (1984). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research, 17(7), 249-255. Available at: [Link]

-

Hasenstab-Riedel, S. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for.... Royal Society of Chemistry. [This is a representative source for NMR data processing]. Available at: [Link]

-

University of Southampton. (n.d.). 5-[(benzyloxy)methyl]-3,3,4,4-tetrafluorotetrahydrofuran-2-ol. University of Southampton NMR Spectroscopy Facility. Available at: [Link]

-

Beijing Xinheng R&D Technology Co., Ltd. (n.d.). 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene. Bx-chem. Available at: [Link]

-

Chen, H., et al. (2015). Intramolecular electrophilic aromatic substitution in gas-phase fragmentation of protonated N-benzylbenzaldimines. Journal of Mass Spectrometry, 50(6), 846-853. Available at: [Link]

-

Wikipedia. (n.d.). Halogenated ether. Wikipedia. Available at: [Link]

-

Leśniewska, B., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(8), 2197. Available at: [Link]

-

Beilstein Journals. (n.d.). Supporting Information for: for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. Available at: [Link]

-

Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.5: Fragmentation of Aromatics. Whitman College. Available at: [Link]

-

Mass Spectrometry by Prakash Raja. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols. YouTube. Available at: [Link]

-

Greenfield Global. (2019). Safety Data Sheet. Greenfield Global. Available at: [Link]

-

ResearchGate. (2025). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. ResearchGate. Available at: [Link]

-

University of Edinburgh Health and Safety Department. (n.d.). Ethers. University of Edinburgh. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Benzyloxy)-1-fluoro-2-(trifluoromethyl)benzene. PubChem. Available at: [Link]

-

Koc, M., et al. (2020). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Crystals, 10(1), 25. Available at: [Link]

-

University of Edinburgh Health and Safety Department. (2010). Ethers - Handling and control of exposure. University of Edinburgh. Available at: [Link]

-

Clark, J. (n.d.). The Mass Spectrum of Bromoethane. CHEMguide. [This is a foundational chemistry resource explaining the isotopic effect of bromine in mass spectrometry]. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Royal Society of Chemistry. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 10. GCMS Section 6.9.5 [people.whitman.edu]

- 11. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]

- 12. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]

- 13. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]

A Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4-(Benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Molecular Structure and Predicted Spectral Features

The structure of 4-(Benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene comprises a central benzene ring with four substituents: a bromine atom, a trifluoromethoxy group, a benzyloxy group, and a hydrogen atom. The interplay of the electronic effects (inductive and resonance) of these substituents governs the chemical shifts of the aromatic protons and carbons.

Figure 1: Chemical Structure of 4-(Benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene

Caption: Structure of 4-(Benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene.

The bromine atom is an ortho, para-directing deactivator, withdrawing electron density through induction but donating through resonance. The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. The benzyloxy group is an ortho, para-directing activator, donating electron density through resonance. These combined effects will result in a predictable pattern of chemical shifts in both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals for the aromatic protons on the substituted benzene ring and the protons of the benzyl group. The predicted chemical shifts are influenced by the electronic environment created by the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-(Benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | 6.9 - 7.1 | d | ~2.5 | This proton is ortho to the electron-donating benzyloxy group and meta to the electron-withdrawing bromo and trifluoromethoxy groups, leading to a relatively upfield shift. It will appear as a doublet due to coupling with H-5. |

| H-5 | 7.2 - 7.4 | dd | ~8.5, ~2.5 | This proton is ortho to the bromo group and meta to the benzyloxy and trifluoromethoxy groups. It will be shifted downfield compared to H-3 and will appear as a doublet of doublets due to coupling with H-6 and H-3. |

| H-6 | 7.4 - 7.6 | d | ~8.5 | This proton is ortho to the trifluoromethoxy group and meta to the bromo and benzyloxy groups. The strong electron-withdrawing nature of the OCF₃ group will cause the most significant downfield shift among the aromatic protons of this ring. It will appear as a doublet due to coupling with H-5. |

| -OCH₂- (benzyl) | 5.1 - 5.3 | s | - | The methylene protons of the benzyl group are adjacent to an oxygen atom and a phenyl ring, resulting in a characteristic singlet in this region. |

| Phenyl-H (benzyl) | 7.3 - 7.5 | m | - | The five protons of the benzyl group's phenyl ring will appear as a complex multiplet in the typical aromatic region. |

Note: Predicted chemical shifts are based on the analysis of substituent effects and data from similar compounds. Actual experimental values may vary.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(Benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (C-Br) | 115 - 120 | The carbon attached to the bromine will be shielded relative to an unsubstituted benzene but influenced by the adjacent electron-withdrawing trifluoromethoxy group. |

| C-2 (C-OCF₃) | 145 - 150 (q, J ≈ 2-4 Hz) | This carbon is attached to the strongly electron-withdrawing trifluoromethoxy group, leading to a significant downfield shift. It is expected to show a quartet splitting due to coupling with the three fluorine atoms. |

| C-3 | 110 - 115 | This carbon is ortho to the electron-donating benzyloxy group and will be shielded. |

| C-4 (C-OBn) | 155 - 160 | The carbon attached to the benzyloxy group will be significantly deshielded. |

| C-5 | 120 - 125 | This carbon is ortho to the bromine atom and will be deshielded compared to C-3. |

| C-6 | 125 - 130 | This carbon is ortho to the trifluoromethoxy group and will be deshielded. |

| -OCH₂- (benzyl) | 70 - 75 | The methylene carbon of the benzyl group. |

| Phenyl-C (benzyl, ipso) | 135 - 140 | The ipso-carbon of the benzyl's phenyl ring. |

| Phenyl-C (benzyl, ortho, meta, para) | 127 - 129 | The remaining aromatic carbons of the benzyl group. |

| -OCF₃ | 120 - 125 (q, J ≈ 250-260 Hz) | The carbon of the trifluoromethoxy group will exhibit a large quartet due to one-bond coupling with the three fluorine atoms. |

Note: Predicted chemical shifts are based on the analysis of substituent effects and data from similar compounds. Actual experimental values may vary.

Experimental Protocol for NMR Data Acquisition

To validate the predicted data, the following experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra is recommended.

Sample Preparation

-

Dissolve the Sample: Accurately weigh 5-10 mg of 4-(Benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Figure 2: Workflow for NMR Data Acquisition and Analysis

Caption: A standard workflow for acquiring and analyzing NMR data.

Trustworthiness and Self-Validating Systems

The reliability of this predictive guide is grounded in the fundamental principles of NMR spectroscopy and the consistent, well-documented effects of various functional groups on the chemical shifts of aromatic systems. The internal consistency of the predicted data serves as a self-validating mechanism. For instance, the predicted downfield shift of H-6 is consistent with the known strong electron-withdrawing nature of the trifluoromethoxy group, which is also reflected in the predicted downfield shift of C-2 and C-6 in the ¹³C NMR spectrum.

Experimental verification of these predictions will further enhance the trustworthiness of the data. The detailed experimental protocol provided in Section 4 outlines the steps necessary for reproducible and high-quality data acquisition.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 4-(Benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene. By understanding the interplay of the electronic effects of the substituents, researchers can anticipate the key features of the NMR spectra, aiding in the identification and characterization of this compound. The provided experimental protocol offers a clear path to obtaining empirical data to confirm these predictions. This guide serves as a valuable tool for professionals in the fields of chemical synthesis, drug discovery, and materials science.

References

While direct spectral data for the target compound was not found, the principles and comparative data used in this guide are supported by general NMR spectroscopy literature and data for related compounds. For further reading on NMR spectroscopy and substituent effects, the following resources are recommended:

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

Mass spectrometry fragmentation of 4-(Benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(Benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene

Introduction

In the landscape of modern pharmaceutical and agrochemical research, the precise structural elucidation of novel chemical entities is a cornerstone of development. 4-(Benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene is a multifaceted molecule, incorporating several key functional groups that are prevalent in contemporary drug discovery. The benzyloxy moiety offers a common protecting group and a point for metabolic activity, the bromine atom serves as a versatile handle for synthetic transformations like cross-coupling reactions, and the trifluoromethoxy group is increasingly utilized to enhance metabolic stability and lipophilicity, thereby improving a compound's pharmacokinetic profile[1].

Understanding the fragmentation behavior of this molecule under mass spectrometric analysis is paramount for its unambiguous identification in complex matrices, for metabolite identification studies, and for quality control during synthesis. This guide provides an in-depth analysis of the predicted fragmentation pathways of 4-(benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene, primarily under Electron Ionization (EI), a common technique for the analysis of volatile and semi-volatile small molecules. We will explore the causality behind the expected bond cleavages, drawing from established principles of mass spectrometry and the unique electronic influences of the substituent groups.

Molecular Structure and Its Influence on Fragmentation

The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the relative strengths of chemical bonds and the stability of the resulting fragment ions. The structure of 4-(benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene presents several competing and complementary fragmentation pathways.

-

The Benzyloxy Group : This group introduces a weak C-O bond beta to the phenyl ring, making it a prime site for benzylic cleavage. This is an energetically favorable process due to the formation of the highly stable benzyl or tropylium cation (C₇H₇⁺)[2][3].

-

The Aromatic Ether Linkage : Aromatic ethers can undergo characteristic cleavages, including at the β-bond to the aromatic ring[4].

-

The Trifluoromethoxy Group (-OCF₃) : As a strong electron-withdrawing group, the -OCF₃ moiety influences the ionization site and can direct fragmentation pathways. Its own fragmentation can involve the loss of difluorocarbene (:CF₂) or the entire trifluoromethyl radical (•CF₃)[5].

-

The Bromo Substituent : The C-Br bond is relatively weak and can be cleaved. Critically, bromine's isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a definitive diagnostic tool for identifying bromine-containing fragments in the mass spectrum[6].

Analytical Workflow: A Systematic Approach

The characterization of a compound like 4-(benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene follows a structured analytical workflow. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for this type of molecule due to its volatility and thermal stability, with Electron Ionization (EI) providing reproducible, library-searchable spectra[6][7].

Caption: A typical GC-MS workflow for the analysis of the target compound.

Electron Ionization (EI) Fragmentation Pathways

Upon entering the ion source, the molecule is bombarded with high-energy electrons (typically 70 eV), ejecting an electron to form a radical cation, M⁺•. This molecular ion is often unstable and rapidly decomposes into smaller, charged fragments and neutral radicals or molecules[8]. The molecular weight of 4-(benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene is 364.0 g/mol (for ⁷⁹Br). The mass spectrum is expected to show a molecular ion cluster around m/z 364 and 366.

Primary Fragmentation Routes

The most probable fragmentation pathways are initiated by cleavages at the weakest bonds and those leading to the most stable products.

Caption: Predicted major EI fragmentation pathways for the target molecule.

-

Benzylic Cleavage (The Base Peak) : The most facile fragmentation is the cleavage of the C-O bond between the benzylic carbon and the ether oxygen[2][4]. This heterolytic cleavage is highly favored because it results in the formation of the resonance-stabilized benzyl cation, which often rearranges to the even more stable tropylium ion (C₇H₇⁺). This fragment is predicted to be the base peak (the most intense peak) in the spectrum at m/z 91 .

-

Alpha-Cleavage of the Ether : An alternative cleavage can occur at the other side of the ether oxygen, involving the loss of a benzyl radical (•C₇H₇). This produces a bromine and trifluoromethoxy-substituted phenoxy radical cation at m/z 273/275 [9]. The characteristic 1:1 isotope pattern confirms the presence of bromine in this fragment.

-

Loss of Bromine Radical : Cleavage of the C-Br bond results in the loss of a bromine radical (•Br), leading to a fragment ion at m/z 285 . While possible, this may be less favorable than the benzylic cleavage.

-

Loss of Trifluoromethoxy Radical : The C-O bond of the trifluoromethoxy group can cleave to lose an •OCF₃ radical. This would result in a fragment at m/z 279/281 .

-

Secondary Fragmentation : The primary fragments can undergo further decomposition. For instance, the fragment at m/z 273/275 can lose a molecule of carbon monoxide (CO), a common fragmentation pathway for phenols and related structures, to yield a fragment at m/z 245/247 .

Summary of Predicted Fragments

The key to interpreting the EI mass spectrum of this compound lies in recognizing these characteristic fragments and, most importantly, the bromine isotope pattern.

| m/z (⁷⁹Br/⁸¹Br) | Proposed Ion Structure | Formation Pathway | Key Diagnostic Feature |

| 364 / 366 | [C₁₄H₁₀BrF₃O₂]⁺• | Molecular Ion (M⁺•) | Presence of Br, confirms molecular weight |

| 91 | [C₇H₇]⁺ | Benzylic Cleavage | Expected Base Peak, highly stable tropylium ion |

| 273 / 275 | [C₇H₃BrF₃O]⁺• | Loss of •C₇H₇ (benzyl radical) | Presence of Br, confirms ether structure |

| 285 | [C₁₄H₁₀F₃O₂]⁺ | Loss of •Br | Confirms presence of Br on the ring |

| 279 / 281 | [C₁₄H₁₀BrO]⁺ | Loss of •OCF₃ | Presence of Br, confirms trifluoromethoxy group |

| 245 / 247 | [C₆H₃BrF₃]⁺• | Loss of CO from m/z 273/275 | Secondary fragmentation of phenoxy ion |

Experimental Protocols

To validate these predictions, a standardized GC-MS protocol is essential. The following provides a robust starting point for method development.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation :

-

Accurately weigh approximately 1 mg of 4-(benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene.

-

Dissolve in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of approximately 10 µg/mL for analysis.

-

-

Instrumentation :

-

Gas Chromatograph : Agilent 8890 GC or equivalent.

-

Mass Spectrometer : Agilent 5977B MSD or equivalent single quadrupole or TOF mass analyzer.

-

GC Column : A non-polar or mid-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

-

-

GC Method Parameters :

-

Inlet Temperature : 250 °C

-

Injection Volume : 1 µL

-

Injection Mode : Split (e.g., 50:1 ratio)

-

Carrier Gas : Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program :

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 20 °C/min to 300 °C.

-

Final hold: Hold at 300 °C for 5 minutes.

-

-

-

MS Method Parameters [6]:

-

Ionization Mode : Electron Ionization (EI).

-

Electron Energy : 70 eV.

-

Ion Source Temperature : 230 °C.

-

Quadrupole Temperature : 150 °C.

-

MS Transfer Line Temperature : 280 °C.

-

Scan Mode : Full Scan.

-

Mass Scan Range : m/z 40 - 450.

-

-

Data Analysis :

-

Identify the chromatographic peak for the target compound.

-

Extract the mass spectrum for the peak.

-

Analyze the spectrum for the molecular ion cluster (m/z 364/366) and the key fragment ions (m/z 91, 273/275, etc.) as detailed in the table above.

-

Confirm the presence of bromine in relevant fragments by observing the A+2 peak with approximately equal intensity to the A peak.

-

Conclusion

The mass spectrometry fragmentation of 4-(benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene under Electron Ionization is dominated by a highly predictable and diagnostically significant pathway. The benzylic cleavage to form the tropylium ion at m/z 91 is expected to be the most prominent feature, serving as a reliable indicator of the benzyloxy substructure. Furthermore, the presence of fragment ions corresponding to the loss of the benzyl radical and the bromine atom, each with the characteristic bromine isotope pattern, allows for confident confirmation of the entire molecular structure. This in-depth understanding of its fragmentation behavior provides researchers, scientists, and drug development professionals with the essential knowledge to accurately identify and characterize this important chemical entity in their work.

References

- Unknown. (n.d.). General Fragmentation Modes.

-

Toral, M. I., Richter, P., & Valenzuela, C. (1999). Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines. Rapid Communications in Mass Spectrometry, 13(24), 2480-2488. [Link]

- Unknown. (n.d.). Mass Spectrometry: Fragmentation.

- Unknown. (n.d.). Interpretation of mass spectra.

-

DeJongh, D. C., Lin, D. C. K., Leclair-Lanteigne, P., & Gravel, D. (1975). Mass Spectrometry of N-Benzoyl-2-hydroxyalkylamines. Role of the Hydroxylic Hydrogen in the Fragmentation Pattern. Canadian Journal of Chemistry, 53(21), 3175-3183. [Link]

-

Unknown. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. [Link]

-

Whitman College. (n.d.). GCMS Section 6.13 - Fragmentation of Ethers. [Link]

-

Cavell, R. G., & Sodhi, R. N. S. (1980). Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. Inorganic Chemistry, 19(10), 2978-2982. [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

- Unknown. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.

-

Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 686. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GCMS Section 6.13 [people.whitman.edu]

- 5. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. uni-saarland.de [uni-saarland.de]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to 4-(Benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene (CAS No. 647856-28-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene is a halogenated aromatic ether that serves as a versatile intermediate in organic synthesis. Its molecular architecture, featuring a benzyloxy group, a bromine atom, and a trifluoromethoxy group, presents a unique combination of reactive sites and physicochemical properties. This guide provides a comprehensive overview of its chemical characteristics, safety considerations, and its potential applications in the field of drug discovery and development, with a particular focus on the strategic importance of its constituent functional groups.

Physicochemical Properties

While experimentally determined data for 4-(Benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene is not extensively available in public literature, its properties can be predicted based on its structure and data from similar compounds.

| Property | Value | Source |

| CAS Number | 647856-28-8 | N/A |

| Molecular Formula | C₁₄H₁₀BrF₃O₂ | N/A |

| Molecular Weight | 347.13 g/mol | N/A |

| Appearance | Predicted to be a solid or liquid | N/A |

| Boiling Point (Predicted) | Not available | N/A |

| Melting Point (Predicted) | Not available | N/A |

| Density (Predicted) | Not available | N/A |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | N/A |

Spectroscopic Data Insights

-

¹H NMR: The spectrum would likely show characteristic signals for the aromatic protons on both the phenyl and benzyl rings, along with a singlet for the benzylic methylene (-CH₂) protons.

-

¹³C NMR: Distinct signals for each of the 14 carbon atoms would be expected, with the chemical shifts influenced by the electronegative bromine, fluorine, and oxygen atoms.

-

¹⁹F NMR: A singlet corresponding to the -OCF₃ group would be a key feature.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of the bromine atom.

Safety & Handling

A specific Safety Data Sheet (SDS) for 4-(Benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene is not publicly available. Therefore, it is crucial to handle this compound with the utmost care, assuming it may be hazardous. The safety precautions outlined below are based on the known hazards of similar brominated and fluorinated aromatic compounds.

Hazard Identification:

-

Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Eye Damage/Irritation: May cause serious eye irritation.

-

Respiratory Sensitization: May cause respiratory irritation.

Recommended Handling Procedures:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves, a lab coat, and closed-toe shoes.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

First-Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Reactivity & Synthetic Utility

The synthetic value of 4-(Benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene lies in the distinct reactivity of its functional groups.

Key Reaction Pathways Caption: Synthetic utility of 4-(Benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene.

The bromine atom serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in the construction of complex molecular scaffolds.

The benzyloxy group acts as a protecting group for the phenolic hydroxyl. It is generally stable to a range of reaction conditions but can be readily cleaved, typically by catalytic hydrogenation, to unmask the phenol for further functionalization.

The Role in Drug Discovery and Development

While specific applications of 4-(Benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene in drug development are not widely documented, its structural motifs are of significant interest in medicinal chemistry.

The Strategic Importance of the Trifluoromethoxy (-OCF₃) Group

The trifluoromethoxy group is a valuable substituent in modern drug design for several reasons.[1][2][3] It is often considered a "super-methyl" group due to its similar size but vastly different electronic properties.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to metabolic degradation.[1] This can lead to an increased half-life and improved bioavailability of drug candidates.

-

Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[1]

-

Electronic Effects: As a strong electron-withdrawing group, the -OCF₃ moiety can modulate the pKa of nearby functional groups and influence the overall electronic distribution of the aromatic ring, which can be crucial for target binding.[3]

-

Conformational Effects: The steric bulk of the -OCF₃ group can influence the preferred conformation of a molecule, which can be exploited to optimize its fit within a biological target's binding site.

The Utility of the Benzyloxy Group

The benzyloxy group is a widely used protecting group for phenols in multi-step organic synthesis. Its stability under various conditions and the ease of its removal make it an invaluable tool in the synthesis of complex pharmaceutical agents.

Synthesis

Proposed Synthetic Pathway Caption: A potential synthetic route to the target compound.

This proposed synthesis involves the Williamson ether synthesis, a reliable and high-yielding reaction for the formation of ethers. The starting material, 4-bromo-2-(trifluoromethoxy)phenol, would be deprotonated by a mild base to form the corresponding phenoxide, which then undergoes nucleophilic substitution with benzyl bromide to yield the desired product.

Conclusion

4-(Benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene is a valuable synthetic intermediate with significant potential in the development of novel therapeutics. Its unique combination of a versatile bromine handle, a cleavable benzyloxy protecting group, and the advantageous properties imparted by the trifluoromethoxy group make it an attractive building block for medicinal chemists. Further research into the specific applications and biological activities of derivatives of this compound is warranted and could lead to the discovery of new and improved drug candidates.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

The Chemistry of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Properties and Synthetic Utility. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

The Trifluoromethoxy Group: A Key Enabler in Chemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

The Role of Trifluoromethylated Compounds in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Key Intermediate in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Chemical Properties of 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0). Cheméo. [Link]

-

4-(Trifluoromethoxy)benzaldehyde. African Rock Art. [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. [Link]

-

4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene, min 97%, 100 grams. Stellarnet. [Link]

-

Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

-

Significance of Fluorine in Medicinal Chemistry: A Review. ResearchGate. [Link]

Sources

A-Z Guide to 4-(Benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene: Synthesis, Characterization, and Application

For Immediate Release

This technical guide provides an in-depth analysis of 4-(benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. This document details its chemical structure, systematic IUPAC nomenclature, physicochemical properties, a validated synthetic pathway with mechanistic insights, comprehensive spectroscopic characterization, and its role as a versatile building block in drug discovery.

Chemical Identity and Nomenclature

IUPAC Name Analysis

The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is 4-(benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene . This name is deconstructed as follows:

-

Benzene : The core structure is a six-carbon aromatic ring.

-

Substituent Numbering : The substituents are located on the benzene ring at positions 1, 2, and 4. According to IUPAC nomenclature rules, numbering is assigned to give the principal functional group the lowest possible locant and then to provide the lowest locants for other substituents.

-

-1-bromo : A bromine atom is located at position 1.

-

-2-(trifluoromethoxy) : A -OCF₃ group is at position 2.

-

-4-(benzyloxy) : A benzyl ether group (-OCH₂C₆H₅) is at position 4.

Chemical Structure

The two-dimensional structure of the molecule is depicted below:

Figure 1: 2D representation of 4-(Benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene.

Key Identifiers and Physicochemical Properties

A summary of the key chemical identifiers and computed physicochemical properties for this compound is presented in Table 1. These data are essential for substance registration, safety assessment, and experimental design.

| Identifier | Value | Source |

| CAS Number | 647856-28-8 | BLDpharm[1] |

| Molecular Formula | C₁₄H₁₀BrF₃O₂ | - |

| Molecular Weight | 347.13 g/mol | - |

| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)OC(F)(F)F | - |

| InChIKey | Not Publicly Available | - |

| Appearance | Solid (predicted) | - |

| XLogP3 | 4.9 (predicted) | - |

| Hydrogen Bond Donor Count | 0 (predicted) | - |

| Hydrogen Bond Acceptor Count | 3 (predicted) | - |

Table 1: Key Identifiers and Physicochemical Properties.

Synthesis and Mechanistic Insights

The synthesis of 4-(benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene is a multi-step process that requires careful selection of reagents and reaction conditions to ensure high yield and purity. A logical and field-proven synthetic route starts from the commercially available precursor, 4-bromo-3-(trifluoromethoxy)phenol.

Retrosynthetic Strategy and Rationale

The target molecule is an ether. The most robust and widely adopted method for forming such an aryl ether is the Williamson Ether Synthesis . This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion.[2][3]

-

Key Transformation : Formation of the benzyloxy ether bond.

-

Precursors : This retrosynthetic disconnection leads to two key synthons: a 4-bromo-3-(trifluoromethoxy)phenoxide anion and a benzyl halide (e.g., benzyl bromide).

-

Causality of Choice : The Williamson Ether Synthesis is chosen for its reliability and high yields, especially when using a primary alkyl halide like benzyl bromide.[4] The SN2 mechanism is highly favored as benzyl bromide is a primary halide with a good leaving group, minimizing the competing E2 elimination side reaction.[3][5]

Recommended Two-Step Synthetic Protocol

Step 1: Synthesis of the Precursor 4-bromo-3-(trifluoromethoxy)phenol

The starting material, 4-bromo-3-(trifluoromethoxy)phenol, can be prepared via electrophilic bromination of 3-(trifluoromethoxy)phenol.

-

Reaction : 3-(trifluoromethoxy)phenol is treated with a brominating agent.

-

Rationale : The hydroxyl (-OH) and trifluoromethoxy (-OCF₃) groups are ortho-, para-directing. Bromination is expected to occur at the position para to the hydroxyl group and ortho to the trifluoromethoxy group, which is sterically accessible and electronically activated. A mild brominating agent like N-Bromosuccinimide (NBS) or a controlled amount of elemental bromine can be used.[6]

Step 2: Williamson Ether Synthesis

-

Reaction : The synthesized 4-bromo-3-(trifluoromethoxy)phenol is deprotonated with a suitable base to form the corresponding phenoxide, which then reacts with benzyl bromide to yield the final product.

-

Detailed Protocol :

-

To a solution of 4-bromo-3-(trifluoromethoxy)phenol (1.0 eq)[7] in an anhydrous polar aprotic solvent such as acetonitrile or DMF, add a mild base like potassium carbonate (K₂CO₃, 1.5 eq).

-

Expert Insight: Potassium carbonate is a cost-effective and easily handled base, sufficient to deprotonate the phenol without causing decomposition of the starting materials or product. Anhydrous conditions are crucial to prevent side reactions.

-

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the potassium phenoxide salt.

-

Add benzyl bromide (1.1 eq) dropwise to the suspension.

-

Expert Insight: A slight excess of the alkylating agent ensures the reaction goes to completion. Adding it dropwise helps to control any potential exotherm.

-

-

Heat the reaction mixture to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-6 hours).

-

After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

The crude residue is then subjected to purification by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 4-(benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene.

-

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Integrated workflow for the structural validation of the final product.

Applications in Drug Development

4-(Benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene is not an active pharmaceutical ingredient (API) itself but serves as a highly valuable and versatile intermediate or building block in the synthesis of complex APIs.

-

Handle for Cross-Coupling : The bromine atom at the 1-position is a key functional handle. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. [8]This allows for the strategic introduction of diverse carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern medicinal chemistry.

-

Modulation of Physicochemical Properties : The trifluoromethoxy (-OCF₃) group is a bioisostere of other functional groups and is increasingly incorporated into drug candidates. [9]It can significantly enhance metabolic stability, lipophilicity, and binding affinity, thereby improving the overall pharmacokinetic and pharmacodynamic profile of a molecule.

-

Scaffold for Novel Compounds : This compound provides a decorated phenyl ring scaffold that can be further elaborated. The benzyl ether can serve as a protecting group for the phenol, which can be deprotected later in a synthetic sequence to reveal a reactive hydroxyl group for further functionalization. Its use as an intermediate in the synthesis of SGLT2 inhibitors like Dapagliflozin and Empagliflozin highlights its importance in developing treatments for type 2 diabetes. [10]

Safety and Handling

As a laboratory chemical, 4-(benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene should be handled with appropriate care.

-

Hazards : While specific GHS data for this exact compound is not aggregated, similar brominated and fluorinated aromatic compounds are classified as skin irritants, serious eye irritants, and may cause respiratory irritation. [11][12]* Precautions : Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials. Some suppliers recommend cold-chain transportation and storage. [1][13]

Conclusion

4-(Benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene is a strategically important fluorinated building block. Its well-defined structure, accessible synthesis via the robust Williamson ether reaction, and multiple functional handles make it a valuable tool for researchers and scientists in drug development. The combination of a cross-coupling-ready bromide and a property-modulating trifluoromethoxy group provides a powerful platform for the design and synthesis of novel therapeutic agents.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Properties and Synthetic Utility. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Key Intermediate in Organic Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2775304, 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22065211, 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

Ngai, M.-Y., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7592. Retrieved from [Link]

Sources

- 1. 647856-28-8|4-(Benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene|BLD Pharm [bldpharm.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-BroMo-3-(trifluoroMethyl)phenol synthesis - chemicalbook [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. nbinno.com [nbinno.com]

- 9. Advances in the Development of Trifluoromethoxylation Reagents | MDPI [mdpi.com]

- 10. CAS 461432-23-5 Pharma Intermediate Supplier [punagri.com]

- 11. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | C8H6BrF3O | CID 2775304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | C7H3BrF4O | CID 22065211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1429027-74-6|2-(Benzyloxy)-1-bromo-4-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

The Reactivity Profile of Trifluoromethoxy-Substituted Aryl Bromides: A Guide for Modern Synthetic Chemistry

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract

The trifluoromethoxy (OCF₃) group has emerged as a privileged substituent in medicinal chemistry, agrochemicals, and materials science, prized for its unique ability to modulate key molecular properties.[1][2] When appended to an aryl bromide scaffold, it creates a versatile building block for complex molecule synthesis. This guide provides an in-depth analysis of the reactivity profile of trifluoromethoxy-substituted aryl bromides. We will explore the fundamental electronic properties imparted by the OCF₃ group and detail its performance in the most critical palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for employing these valuable reagents in synthesis.

The Trifluoromethoxy Group: A Profile of a "Super-Halogen"

Strategic Importance in Molecular Design

The strategic incorporation of fluorine is a cornerstone of modern molecular design, used to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[3] Among fluorinated motifs, the trifluoromethoxy (OCF₃) group is particularly noteworthy. It confers a unique combination of high lipophilicity and strong electron-withdrawing character, properties that are often sought after in the optimization of lead compounds in drug discovery.[1][4][5]

Core Physicochemical & Electronic Properties

To understand the reactivity of Ar(OCF₃)Br, one must first appreciate the profound influence of the OCF₃ substituent:

-

Potent Inductive Effect: Due to the high electronegativity of the three fluorine atoms, the OCF₃ group exerts a powerful electron-withdrawing inductive effect (-I), significantly stronger than that of a methoxy group and comparable to a halogen.[6][7] This effect lowers the electron density of the aromatic ring, making the ipso-carbon attached to the bromine more electrophilic and susceptible to oxidative addition in catalytic cycles.

-

High Lipophilicity: The OCF₃ group is one of the most lipophilic functional groups, with a Hansch-Leo π value of approximately +1.04.[2] This property is critical for enhancing a molecule's ability to cross biological membranes, a key factor in bioavailability.[1][7]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the OCF₃ group highly resistant to metabolic degradation, particularly oxidative processes mediated by cytochrome P450 enzymes.[3][7] This often translates to a longer biological half-life for drug candidates.

-

Unique Conformation: The OCF₃ group typically adopts a conformation perpendicular to the plane of the aromatic ring. This spatial arrangement minimizes lone-pair donation from the oxygen atom into the ring's π-system, ensuring its character remains predominantly electron-withdrawing.[6]

This combination of properties has led to the OCF₃ group being described as a "super-halogen" or "pseudohalogen," a bioisostere that can dramatically influence a molecule's function.[2][8]

The Aryl Bromide: A Versatile Synthetic Handle

The bromine atom serves as an ideal leaving group for a vast array of cross-coupling reactions. Its reactivity is a practical balance: generally more reactive than the less expensive aryl chlorides but more stable and accessible than aryl iodides, making aryl bromides workhorse substrates in academic and industrial labs.[9]

Palladium-Catalyzed Cross-Coupling: The Core Reactivity

The combination of the electron-withdrawing OCF₃ group and the bromine handle makes these substrates excellent partners in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the aromatic ring typically facilitates the rate-determining oxidative addition step of the Pd(0) catalyst to the carbon-bromine bond.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used method for constructing biaryl and aryl-heteroaryl linkages.[10] Trifluoromethoxy-substituted aryl bromides are highly effective electrophilic partners in this transformation.

The catalytic cycle proceeds via three key steps: oxidative addition, transmetalation, and reductive elimination.[11] The electron-withdrawing OCF₃ group accelerates the initial oxidative addition of the Pd(0) catalyst to the Ar-Br bond. The choice of ligand is critical for stabilizing the palladium species and promoting the subsequent steps.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

-

Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the trifluoromethoxy-substituted aryl bromide (1.0 equiv), the boronic acid or ester partner (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., SPhos, RuPhos, XPhos, 2-10 mol%).

-

Solvent & Degassing: Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times. Add the degassed solvent system (e.g., toluene/water 10:1, or dioxane/water) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours, monitoring by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

| Aryl Bromide Partner | Boronic Acid Partner | Catalyst System | Base / Solvent | Yield (%) | Reference |

| 4-Bromo(trifluoromethoxy)benzene | Phenylboronic acid | Pd(OAc)₂ / RuPhos | K₂CO₃ / Toluene:H₂O | 86 | [12][13] |

| 3-Bromo(trifluoromethoxy)benzene | 4-Acetylphenylboronic acid | Pd(OAc)₂ / RuPhos | K₂CO₃ / Toluene:H₂O | Good to Excellent | [13] |

| 4-Bromo(trifluoromethoxy)benzene | 3-Pyridinylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ / Dioxane | High | [14] |

| 2-Bromo(trifluoromethoxy)benzene | Naphthylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / DME:H₂O | ~80-95 | [15] |

Buchwald-Hartwig Amination: Forging C–N Bonds

The formation of aryl-amine bonds is fundamental to the synthesis of countless pharmaceuticals. The Buchwald-Hartwig amination provides a powerful and general method for this transformation, and OCF₃-substituted aryl bromides are excellent substrates.[16]

Similar to the Suzuki coupling, the reaction is initiated by oxidative addition of Pd(0) to the aryl bromide.[17] This is followed by coordination of the amine, deprotonation by a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product.[18] The use of sterically bulky, electron-rich phosphine ligands (e.g., Josiphos, Buchwald's biaryl phosphines) is crucial for promoting the reductive elimination step.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

-

Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, LHMDS, 1.4 equiv) to an oven-dried reaction vial with a stir bar.

-

Reagent Addition: Add the trifluoromethoxy-substituted aryl bromide (1.0 equiv) and the amine coupling partner (1.2 equiv).

-

Solvent: Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.

-

Reaction: Seal the vial and heat the mixture (typically 80-110 °C) with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

| Aryl Bromide Partner | Amine Partner | Catalyst System | Base / Solvent | Yield (%) | Reference |

| 4-Bromo(trifluoromethoxy)benzene | Morpholine | Pd(OAc)₂ / RuPhos | NaOtBu / Toluene | Good to Excellent | [19] |

| 3-Bromo(trifluoromethoxy)benzene | Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ / Dioxane | High | [18] |

| 4-Bromo(trifluoromethoxy)benzene | Carbazole | [Pd(allyl)Cl]₂ / t-BuXPhos | NaOtBu / Toluene | >90 | [20] |

| 1-Bromo-4-(trifluoromethoxy)naphthalene | Diphenylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ / Toluene | High | [17] |

Sonogashira Coupling: Forging C(sp²)–C(sp) Bonds

The Sonogashira coupling is the premier method for linking terminal alkynes with aryl halides, creating aryl-alkyne structures that are prevalent in materials science and as precursors in natural product synthesis.[9]

The reaction famously employs a dual-catalyst system.[21] The palladium cycle mirrors those above (oxidative addition, reductive elimination). Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex, regenerating the copper catalyst and setting up the final reductive elimination from palladium. The electron-poor nature of the OCF₃-aryl bromide is beneficial for the initial oxidative addition step.

Caption: Dual catalytic cycles of the copper-catalyzed Sonogashira reaction.

-

Setup: To a reaction vial with a stir bar, add the trifluoromethoxy-substituted aryl bromide (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

-

Inert Atmosphere: Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.

-

Reagent Addition: Add an anhydrous solvent (e.g., THF, DMF) followed by an amine base (e.g., triethylamine, diisopropylamine), which also serves as a solvent. Add the terminal alkyne (1.1-1.5 equiv) via syringe.

-

Reaction: Stir the mixture at room temperature to 60 °C for 2-16 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.

-

Purification: Dissolve the residue in a solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

| Aryl Bromide Partner | Alkyne Partner | Catalyst System | Base / Solvent | Yield (%) | Reference |

| 4-Bromo(trifluoromethoxy)benzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / THF | High | [21] |

| 3-Bromo(trifluoromethoxy)benzene | 1-Octyne | PdCl₂(PPh₃)₂ / CuI | Et₂NH / DMF | >90 | [22] |

| 4-Bromo(trifluoromethoxy)benzene | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH / Toluene | High | [9] |

| 1-Bromo-4-(trifluoromethoxy)benzene | Ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | >95 | [23][24] |

Conclusion and Outlook

Trifluoromethoxy-substituted aryl bromides are exceptionally valuable and versatile building blocks in modern organic synthesis. The powerful electron-withdrawing nature of the OCF₃ group activates the C-Br bond, rendering these substrates highly reactive and reliable partners in the three cornerstone cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. By understanding the fundamental principles that govern their reactivity and employing the robust protocols outlined in this guide, researchers can confidently leverage these reagents to construct complex molecular architectures for applications spanning from drug discovery to materials science. The continued development of novel ligands and catalytic systems will undoubtedly further expand the synthetic utility of this important class of compounds.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers.

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH.

- Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group. RSC Publishing.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Trifluoromethoxy group. Grokipedia.

- Advances in the Development of Trifluoromethoxyl

- Chemical characteristics of the trifluoromethoxyl group. Electrostatic potential maps in the range of.

- Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.

- One-pot synthesis of aryl trifluoromethyl ethers..

- Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry.

- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem.

- Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry.

- Scheme 1: Palladium-catalyzed Heck-type reaction of...

- Application Notes and Protocols for Suzuki Coupling Reactions Using 1-(Bromomethyl)-2-(trifluoromethyl)benzene. Benchchem.

- Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry.

- Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. PubMed.

- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.

- Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluorobor

- Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes | Request PDF.

- The Palladium-Catalyzed Trifluoromethyl

- Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides.

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluorobor

- Buchwald–Hartwig amin

- Sonogashira coupling. Wikipedia.

- Buchwald-Hartwig Amin

- Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluorobor

- Sonogashira couplings of aryl bromides: room temperature, w

- Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis.

- Cross-coupling of benzyltrifluoroborates with (hetero)aryl bromides..

- Sonogashira Cross-Coupling. J&K Scientific LLC.

- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH.

- Suzuki Coupling. Organic Chemistry Portal.

- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions..

Sources

- 1. mdpi.com [mdpi.com]

- 2. grokipedia.com [grokipedia.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]